REACTION_SMILES
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[CH3:24][c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1.[Cl:20][C:21]([Cl:22])=[O:23].[NH2:1][c:2]1[cH:3][cH:4][c:5]([O:6][c:7]2[n:8][cH:9][c:10]([C:14]([F:15])([F:16])[F:17])[cH:11][c:12]2[Cl:13])[cH:18][cH:19]1>>[N:1]([c:2]1[cH:3][cH:4][c:5]([O:6][c:7]2[n:8][cH:9][c:10]([C:14]([F:15])([F:16])[F:17])[cH:11][c:12]2[Cl:13])[cH:18][cH:19]1)=[C:21]=[O:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Oc2ncc(C(F)(F)F)cc2Cl)cc1
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Name
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Type
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product
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Smiles
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O=C=Nc1ccc(Oc2ncc(C(F)(F)F)cc2Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |